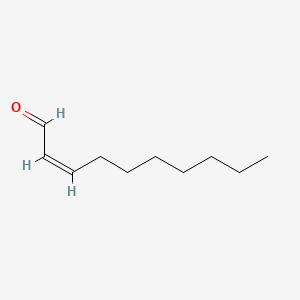
2-(Ethanesulfinyl)propane
Vue d'ensemble
Description
2-(Ethanesulfinyl)propane, also known as sulforaphane, is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It has been extensively studied for its potential health benefits, particularly in cancer prevention and treatment. In
Applications De Recherche Scientifique
Sulforaphane has been extensively studied for its potential health benefits, particularly in cancer prevention and treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer types, including breast, prostate, and colon cancer. Sulforaphane also has anti-inflammatory and antioxidant properties, which may contribute to its cancer-fighting abilities.
Mécanisme D'action
Sulforaphane works by activating a transcription factor called Nrf2, which regulates the expression of genes involved in antioxidant and detoxification pathways. This activation leads to an increase in the production of enzymes that protect cells from oxidative stress and damage. Sulforaphane also inhibits the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Sulforaphane has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant, in cells. It also inhibits the activity of enzymes involved in inflammation and cancer cell growth. Sulforaphane has been shown to improve cardiovascular health by reducing inflammation and oxidative stress. It may also have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Sulforaphane has several advantages for lab experiments. It is readily available from cruciferous vegetables and can be easily synthesized from glucoraphanin. It has a long shelf life and is stable under a variety of conditions. However, 2-(Ethanesulfinyl)propane is volatile and can degrade quickly, so it must be extracted quickly after synthesis. It can also be difficult to work with due to its volatility and low solubility in water.
Orientations Futures
There are several future directions for research on 2-(Ethanesulfinyl)propane. One area of interest is the development of 2-(Ethanesulfinyl)propane-based therapies for cancer treatment. Researchers are also exploring the potential of 2-(Ethanesulfinyl)propane for the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new synthesis methods for 2-(Ethanesulfinyl)propane that are more efficient and environmentally friendly.
Conclusion:
2-(Ethanesulfinyl)propane, or 2-(Ethanesulfinyl)propane, is a naturally occurring compound found in cruciferous vegetables that has been extensively studied for its potential health benefits. It has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, as well as potential neuroprotective effects. While 2-(Ethanesulfinyl)propane has several advantages for lab experiments, it can also be difficult to work with due to its volatility and low solubility in water. Future research on 2-(Ethanesulfinyl)propane may lead to new therapies for cancer and neurodegenerative diseases, as well as more efficient synthesis methods.
Propriétés
IUPAC Name |
2-ethylsulfinylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-4-7(6)5(2)3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWSGFWYGDIGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605764 | |
| Record name | 2-(Ethanesulfinyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25432-19-3 | |
| Record name | 2-(Ethanesulfinyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3050282.png)
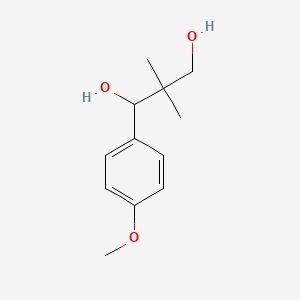

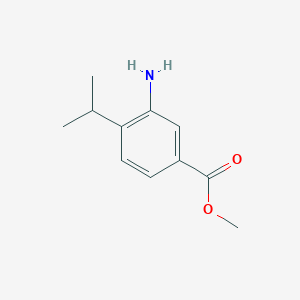

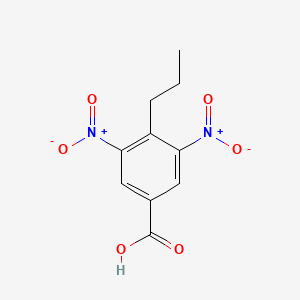
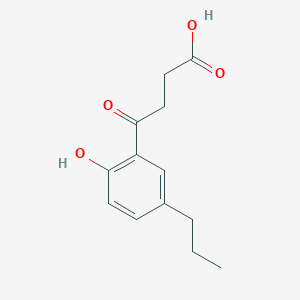

![3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione](/img/structure/B3050297.png)
![[(4-Methoxyphenyl)amino]acetonitrile](/img/structure/B3050298.png)

![N-[2-(4-aminophenyl)ethyl]methanesulfonamide](/img/structure/B3050303.png)

